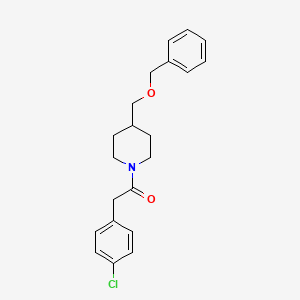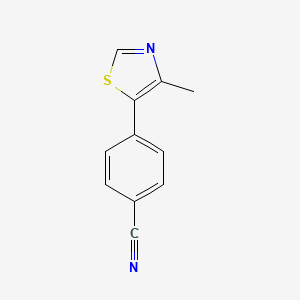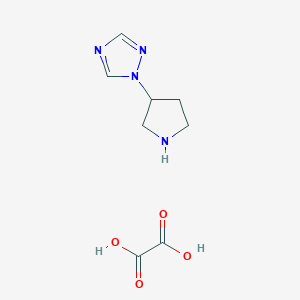
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical research on pyridine derivatives, including those with trifluoromethyl groups, focuses on their synthesis, structure determination, and potential applications due to their interesting chemical and physical properties. These compounds often play crucial roles in the development of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives, like “3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile,” involves various chemical reactions, including multicomponent reactions, cycloadditions, and transformations using specific reagents. A study detailed the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, highlighting the versatility of such building blocks for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
Determining the molecular structure of pyridine derivatives through techniques like X-ray crystallography is essential for understanding their chemical behavior. For example, the structure of related compounds was elucidated, showing specific configurations and bonding patterns (Moustafa & Girgis, 2007).
Scientific Research Applications
Synthesis and Reactivity
- The compound's derivatives are involved in various synthesis and reactivity studies. For instance, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, has been converted into various derivatives demonstrating its versatility in synthetic chemistry (Katritzky et al., 1995).
Material Science and Organic Chemistry
- Pyridinecarbonitrile derivatives are utilized in the development of thermally activated delayed fluorescent (TADF) emitters, which are significant in the field of organic light-emitting devices (OLEDs) (Masuda et al., 2019).
Structural and Chemical Properties
- Studies on compounds like 5-(trifluoromethyl)picolinic acid monohydrate, which share a similar structure, provide insights into hydrogen-bonding networks and molecular packing, relevant for understanding the compound's structural properties (Ye & Tanski, 2020).
Novel Organic Synthesis
- Research in the synthesis of various substituted pyridinecarbonitriles, including those with similar structures, highlights its potential in creating new compounds with biological activity (Kappe & Kappe, 1989).
Pharmaceutical Research
- While direct applications in pharmaceuticals for the specified compound are not available, related research on azafluorene derivatives as inhibitors of SARS-CoV-2 RdRp demonstrates the broader potential of pyridinecarbonitrile derivatives in medicinal chemistry (Venkateshan et al., 2020).
properties
IUPAC Name |
3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-11(10(5-16)18-6-8)19-9-2-1-3-17-7-9/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNXRSBUIIKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)


![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)
